molecular formula C20H25N3O3S B2508288 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one CAS No. 2320607-44-9

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one

Cat. No.: B2508288
CAS No.: 2320607-44-9
M. Wt: 387.5
InChI Key: VUHQJOVGZNJWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one is a complex organic compound that features a unique combination of an imidazole ring, an azabicyclo octane structure, and a methanesulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one typically involves multiple steps, starting with the construction of the imidazole ring and the azabicyclo octane scaffold. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization . The azabicyclo octane structure is often prepared via enantioselective methods to ensure the correct stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of the methanesulfonyl group results in a methyl-substituted product.

Scientific Research Applications

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the azabicyclo octane structure provides a rigid framework that enhances binding affinity. The methanesulfonylphenyl group contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one is unique due to its combination of an imidazole ring, an azabicyclo octane scaffold, and a methanesulfonylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This complex organic molecule features a bicyclic structure, an imidazole ring, and a methanesulfonylphenyl moiety, which contribute to its therapeutic potential.

Structural Overview

The molecular formula for this compound is C20H25N3O3SC_{20}H_{25}N_{3}O_{3}S, with a molecular weight of 387.5 g/mol. The structure includes functional groups that are essential for its biological interactions:

Functional Group Description
Imidazole RingContributes to antimicrobial and antifungal activities
Bicyclic StructurePotential neuroactive properties
Methanesulfonyl GroupEnhances solubility and bioactivity

Antimicrobial Properties

Research has indicated that compounds similar to This compound exhibit notable antimicrobial effects. For instance, derivatives of imidazole have been shown to possess anti-Candida activity, which is crucial for treating fungal infections. A study evaluated the in vitro activity of various imidazole derivatives against Candida species, revealing minimum inhibitory concentrations (MICs) that suggest effective antifungal properties .

Anticancer Activity

The compound's structural features suggest potential anticancer applications. Studies have demonstrated that related imidazole derivatives can induce apoptosis in cancer cells by arresting them in the G0/G1 phase of the cell cycle. For example, certain compounds have shown enhanced potency against colorectal cancer cell lines when compared to established treatments . This indicates a promising avenue for further research into the compound's efficacy against various cancer types.

The mechanism of action for compounds containing imidazole rings often involves interference with critical cellular processes such as:

  • Inhibition of Enzymatic Activity : Similar compounds inhibit key enzymes involved in cell wall synthesis or metabolic pathways.
  • Cell Cycle Arrest : Inducing apoptosis through modulation of cell cycle checkpoints.

Study on Antifungal Activity

A comparative study on the antifungal activity of various imidazole derivatives highlighted the effectiveness of compounds structurally similar to our target compound against fluconazole-resistant strains of Candida albicans and Candida tropicalis . The results indicated that modifications to the imidazole structure could enhance antifungal potency.

Neuropharmacological Studies

Research has also focused on the neuroactive properties associated with bicyclic structures like that found in our compound. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Summary Table of Biological Activities

Activity Type Description Reference
AntifungalEffective against fluconazole-resistant Candida
AnticancerInduces apoptosis in colorectal cancer cells
NeuroactivePotential modulation of neurotransmitter systems

Properties

IUPAC Name

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-27(25,26)19-7-2-15(3-8-19)4-9-20(24)23-16-5-6-17(23)13-18(12-16)22-11-10-21-14-22/h2-3,7-8,10-11,14,16-18H,4-6,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHQJOVGZNJWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.